molecular formula C8H13FO B6358573 1-(2-Fluorocyclohexyl)ethanone CAS No. 1545252-72-9

1-(2-Fluorocyclohexyl)ethanone

Cat. No. B6358573
CAS RN: 1545252-72-9
M. Wt: 144.19 g/mol
InChI Key: UBMMGRMEILCTDM-UHFFFAOYSA-N
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Description

1-(2-Fluorocyclohexyl)ethanone, also known as 2-FC, is a ketone derivative that belongs to the cyclohexylketone family. It has a molecular formula of C8H13FO . The average mass is 144.187 Da and the monoisotopic mass is 144.095047 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl ring with a fluorine atom at the 2-position and an ethanone group at the 1-position .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 192.4±33.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.9±3.0 kJ/mol and the flash point is 80.3±15.6 °C . The compound has a molar refractivity of 37.2±0.4 cm3 .

properties

IUPAC Name

1-(2-fluorocyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO/c1-6(10)7-4-2-3-5-8(7)9/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMMGRMEILCTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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